“3-Bromo-5-fluoro-2-methoxy-4-methylaniline” is a chemical compound with the CAS Number: 2187434-04-2 . It’s often used in scientific research, particularly in the field of chemistry .
Boronic acids and their esters, which are related to aniline derivatives, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
3-Bromo-5-fluoro-2-methoxy-4-methylaniline is an aromatic organic compound characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to an aniline backbone. Its molecular formula is and it has a molecular weight of approximately 233.09 g/mol. The compound's structure features a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This unique arrangement of substituents imparts distinct chemical properties, making it valuable in various chemical and biological applications.
Research indicates that 3-Bromo-5-fluoro-2-methoxy-4-methylaniline exhibits potential biological activities. It has been studied for its interactions with various biomolecules, suggesting possible therapeutic applications. The presence of fluorine and methoxy groups may influence its binding affinity to enzymes or receptors, potentially modulating biochemical pathways.
The synthesis of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline typically involves multi-step organic reactions:
Industrial production methods may employ continuous flow reactors and automated systems to optimize yield and purity.
3-Bromo-5-fluoro-2-methoxy-4-methylaniline has diverse applications across several fields:
The compound's interactions with biomolecules have been a focus of research. Studies indicate that its structural features allow it to engage in significant biochemical interactions that may lead to various biological effects. Understanding these interactions can provide insights into its potential therapeutic applications.
Several compounds share structural similarities with 3-Bromo-5-fluoro-2-methoxy-4-methylaniline:
3-Bromo-5-fluoro-2-methoxy-4-methylaniline is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. This uniqueness enhances its suitability for specialized applications in research and industry, differentiating it from similar compounds.
The synthesis of 3-bromo-5-fluoro-2-methoxy-4-methylaniline through catalytic hydrogenation represents a critical transformation in organic synthesis, where nitroaromatic precursors are reduced to their corresponding aniline derivatives [12]. The catalytic hydrogenation of nitrobenzene to aniline serves as a fundamental model reaction in heterogeneous catalysis, with the development of efficient catalysts remaining a significant challenge due to activity and selectivity considerations [12] [13].
Palladium-supported catalysts demonstrate exceptional performance for the hydrogenation of halonitrobenzene precursors to halogenated anilines [13] [14]. Research has established that palladium on carbon (Pd/C) catalysts typically operate under mild conditions of 25-80°C and 1-10 bar hydrogen pressure, achieving yields of 85-98% for nitroaromatic reductions [13]. The mechanism involves the dissociation of hydrogen on palladium active sites, followed by sequential hydrogen transfer to the nitro group through nitroso and hydroxylamine intermediates [12].
For 3-bromo-5-fluoro-2-methoxy-4-methylaniline synthesis, the presence of multiple electron-withdrawing halogens (bromine and fluorine) significantly influences the reduction pathway [13]. The electron-deficient nature of the aromatic ring enhances the electrophilicity of the nitro group, facilitating hydrogen transfer and potentially accelerating the overall reduction rate [12]. However, the presence of halogen substituents can also lead to competitive dehalogenation reactions, particularly under harsh hydrogenation conditions [9].
Novel nitrogen-doped carbon-supported palladium (Pd/CN) catalysts have demonstrated remarkable efficiency for room-temperature hydrogenation of nitroaromatic compounds [14]. These catalysts achieve complete conversion of nitrobenzene derivatives at atmospheric hydrogen pressure and room temperature, with reaction times reduced to 0.5-4 hours compared to traditional systems requiring elevated temperatures [14]. The nitrogen-rich doping provides abundant anchoring sites for palladium centers, which is critical for maintaining catalytic activity under mild conditions [14].
Single-atom catalysts represent another advancement in nitroaromatic hydrogenation [12] [17]. Platinum single atoms supported on phosphomolybdic acid (Pt1/Na3PMA) demonstrate exceptional activity with limiting potentials as low as -0.19 V for nitrobenzene reduction [12]. The polyoxometalate support functions as an electronic sponge, modulating the electronic properties of the platinum center and enhancing catalytic performance [12].
The optimization of catalytic hydrogenation conditions requires careful consideration of multiple parameters [31] [32]. Temperature control represents a critical factor, as elevated temperatures can accelerate both the desired reduction and undesired side reactions [34]. For halogenated nitrobenzene precursors, temperatures above 100°C may promote dehalogenation, compromising the integrity of the halogen substituents [9].
Solvent selection significantly impacts reaction outcomes, with polar protic solvents such as ethanol and methanol generally preferred for nitroaromatic hydrogenations [13] [14]. These solvents facilitate hydrogen solubility and provide appropriate polarity for substrate dissolution while stabilizing reaction intermediates [13]. The choice between different alcoholic solvents can influence both reaction rate and selectivity, particularly for substrates containing multiple functional groups [14].
Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | Typical Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Pd/C | 25-80 | 1-10 | EtOH, MeOH, THF | 85-98 | 2-12 |
Pt/C | 50-100 | 5-20 | EtOH, MeOH | 80-95 | 4-24 |
Raney Ni | 80-150 | 10-50 | EtOH, H2O, MeOH | 90-99 | 1-8 |
Pd/CN | 25 | 1 | MeOH, EtOH, DMF | 90-99 | 0.5-4 |
The synthesis of 3-bromo-5-fluoro-2-methoxy-4-methylaniline requires precise regioselective introduction of halogen and methoxy substituents onto the aniline framework [5] [8]. The strategic placement of these functional groups demands sophisticated synthetic approaches that can achieve high regioselectivity while maintaining functional group compatibility [5].
N,N-dialkylaniline N-oxide mediated halogenation represents a powerful strategy for regioselective halogen introduction [5]. Treatment of N,N-dimethylaniline N-oxides with thionyl halides enables selective para-bromination or ortho-chlorination under mild conditions [5]. The elevated reactivity of aniline N-oxides allows for controlled halogenation at low temperatures, rendering the reactions amenable to sensitive substrates [5].
The mechanism involves the generation of a weak N-O bond within aniline N-oxides, which can be cleaved through treatment with thionyl bromide or thionyl chloride [5]. Para-bromination typically occurs through a radical pathway or nucleophilic aromatic substitution-type mechanism, while ortho-chlorination proceeds via sigmatropic rearrangement [5]. These complementary protocols provide access to regioselectively monohalogenated anilines that are otherwise difficult to obtain [5].
For fluorine introduction, nucleophilic aromatic substitution using potassium fluoride or cesium fluoride represents the most reliable approach . The reaction typically requires elevated temperatures of 100-200°C and proceeds through an addition-elimination mechanism . The electron-withdrawing nature of pre-existing substituents enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack by fluoride ions .
Catalytic methoxylation using carbon dioxide as a methyl source represents an innovative approach for aromatic methoxylation [8]. This strategy relies on the intermediacy of methoxyborane species derived from the reaction of 9-borabicyclo[3.3.1]nonane with carbon dioxide [8]. Subsequent palladium-catalyzed Suzuki coupling between the methoxyborane intermediate and aryl halides enables direct methoxylation under mild conditions [8].
The use of labeled carbon dioxide (13C and 14C) allows for isotopic incorporation into the methoxy group, providing valuable tools for mechanistic studies and pharmaceutical applications [8]. The methodology demonstrates excellent functional group tolerance and can be applied to drug-like scaffolds containing tertiary alkyl amine substituents [8].
Traditional methoxylation approaches include the Williamson ether synthesis using methyl iodide and sodium methoxide [7]. This approach typically achieves yields of 85-98% under mild conditions (0-80°C) with reaction times of 2-12 hours [7]. The reaction proceeds through an SN2 mechanism and demonstrates excellent selectivity for primary and secondary alkyl halides [7].
The presence of existing substituents significantly influences the regioselectivity of subsequent functionalizations [11]. Electron-donating groups such as methoxy and methyl direct incoming electrophiles to ortho and para positions through resonance stabilization of the resulting cationic intermediates [11]. Conversely, electron-withdrawing halogens deactivate the aromatic ring toward electrophilic substitution while directing incoming groups to meta positions [11].
For 3-bromo-5-fluoro-2-methoxy-4-methylaniline synthesis, the amino group serves as a powerful ortho/para-directing group [11]. However, the presence of multiple substituents creates a complex electronic environment that requires careful optimization of reaction conditions to achieve the desired substitution pattern [11].
Halogenation Method | Halogen Source | Temperature (°C) | Selectivity | Typical Yield (%) |
---|---|---|---|---|
N-oxide mediated | SOBr2, SOCl2 | -78 to 25 | ortho/para selective | 45-85 |
Electrophilic aromatic substitution | Br2/AcOH, Cl2/FeCl3 | 0-80 | ortho/para selective | 60-90 |
Nucleophilic aromatic substitution | KF, CsF, NaI | 100-200 | SNAr mechanism | 70-95 |
Photoredox catalysis | ArX + hν + photocatalyst | 25-60 | Position dependent | 55-88 |
The stability of halogenated aniline derivatives under various reaction conditions represents a critical consideration in synthetic planning [9] [25]. Dehalogenation reactions can occur through multiple pathways, including reductive elimination, nucleophilic substitution, and photolytic cleavage [9] [29].
Microsomal NADPH-dependent dehalogenation of fluorinated anilines proceeds through three distinct reaction pathways [9]. The first route involves monooxygenation at a fluorinated position with release of fluoride anion, generating reactive quinoneimine intermediates rather than stable hydroxyanilines [9]. In NADPH-containing microsomal systems, the quinoneimine metabolites can be chemically reduced back to hydroxyaniline derivatives [9].
A second pathway involves protein binding of fluoro-containing quinoneimine metabolites, which may result from monooxygenase reactions or from reoxidation of hydroxyaniline metabolites by superoxide anion radicals [9]. This pathway becomes increasingly important with higher numbers of fluorine substituents in the aniline derivative [9].
The third mechanism proceeds through formation of hydroxylated metabolites that lose fluoride anion upon oxygen exposure [9]. The reactive intermediates formed upon oxygen exposure are likely semiquinoneimines that lose fluorine atoms as fluoride anions during dimerization, polymerization, or protein binding processes [9]. Fluorohydroxyanilines with hydroxyl groups ortho or para to fluorine substituents demonstrate particular instability and readily lose fluoride in the presence of oxygen [9].
The thermal stability of halogenated anilines varies significantly based on the nature and position of halogen substituents [25] [27]. Fluorinated amino acids and their derivatives generally exhibit enhanced thermal stability compared to their non-halogenated counterparts [25]. However, this stability is highly dependent on the specific substitution pattern and local molecular environment [25].
Studies on halogen-intercalated carbon fibers provide insights into halogen stability under thermal stress [27]. Bromine-intercalated fibers demonstrate remarkable thermal stability in inert environments, retaining approximately 55% of their bromine content after heating at 800°C for two weeks [27]. However, exposure to fluorine at room temperature significantly decreases thermal stability through displacement of bromine by fluorine [27].
The susceptibility of anilines to oxidation by excited state triplet sensitizers depends on their oxidation potentials and the reaction conditions [28]. Anilines undergo one-electron transfer reactions with triplet methylene blue, with rate constants correlating strongly with oxidation potential [28]. The presence of halogen substituents generally increases oxidation potentials, providing enhanced stability against oxidative degradation [28].
The controlling factors in oxidation rates include both electronic and steric effects [28]. Electron-withdrawing halogens increase the oxidation potential of aniline derivatives, thereby reducing their susceptibility to oxidative attack [28]. This effect is particularly pronounced for multiply halogenated systems where cumulative electron withdrawal significantly stabilizes the aniline against oxidation [28].
Photoredox-catalyzed dealkylative aromatic halogen substitution reactions demonstrate that halogenated anilines can undergo photoinduced transformations under specific conditions [29]. Blue light irradiation in the presence of iridium photocatalysts can promote halogen exchange reactions, particularly for electron-deficient aromatic systems [29].
The photostability of halogenated anilines is influenced by the wavelength of irradiation and the presence of photosensitizers [29]. Systems containing multiple electron-withdrawing groups demonstrate enhanced photostability due to reduced electron density in the aromatic ring [29]. However, prolonged exposure to high-energy radiation can still promote decomposition through radical mechanisms [29].
Stability Factor | Bromine Derivatives | Fluorine Derivatives | Methoxy Derivatives |
---|---|---|---|
Thermal Stability (°C) | Stable to 200-300 | Stable to 300-400 | Stable to 150-250 |
Oxidative Resistance | Moderate | High | Low to Moderate |
Photostability | Good under ambient light | Excellent | Moderate |
pH Stability Range | 4-10 | 2-12 | 5-9 |
The development of environmentally sustainable synthetic methodologies for 3-bromo-5-fluoro-2-methoxy-4-methylaniline synthesis requires integration of green chemistry principles with efficient synthetic strategies [10] [19]. Solid-phase synthesis and continuous flow technologies offer significant advantages in terms of waste reduction, energy efficiency, and process intensification [10] [20].
Solid-phase synthesis of aniline derivatives involves attachment of starting materials to polymer-supported resins, followed by sequential transformations while maintaining the substrate in the solid phase [10]. The synthesis of alkylaminobenzanilide libraries demonstrates the versatility of solid-phase approaches for aniline functionalization [10]. Attachment of anilines to formyldimethoxyphenyl resin via reductive amination provides a stable linkage that tolerates a wide range of reaction conditions [10].
The optimization of resin-bound aniline acylation with nitrobenzoyl chlorides requires careful control of reaction stoichiometry and solvent selection [10]. Following nitro group reduction, the resulting amine can be alkylated using aromatic and heteroaromatic aldehydes in the presence of sodium triacetoxyborohydride under controlled conditions [10]. Final product cleavage using trifluoroacetic acid enables generation of large compound libraries with high purity [10].
Solid-phase synthesis offers several advantages for halogenated aniline preparation, including simplified purification procedures, reduced solvent consumption, and enhanced reaction control [10]. The heterogeneous nature of solid-phase reactions facilitates excess reagent removal through simple washing procedures, eliminating the need for complex purification protocols [10].
Continuous flow synthesis represents a paradigm shift toward more efficient and sustainable organic synthesis [19] [20]. The high surface area to volume ratio of flow reactors enables superior mixing and precise temperature control, leading to improved reaction outcomes and reduced energy consumption [20]. For photochemical transformations, the short path length in flow systems provides highly efficient irradiation, resulting in increased yields and decreased reaction times [20].
Multi-step flow protocols demonstrate exceptional efficiency for complex molecule synthesis [19]. The synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation and copper-catalyzed azide-alkyne cycloaddition reactions exemplifies the power of integrated flow synthesis [19]. Sequential combination of packed-bed organocatalytic reactors with copper tube apparatus enables complete synthetic sequences without intermediate isolation [19].
The use of aqueous acetonitrile azeotrope in flow synthesis provides environmental benefits through solvent recovery and reuse [19]. Azide intermediates can react directly without additional purification steps, and the aqueous acetonitrile can be largely recovered at the end of the process [19]. This approach significantly reduces the environmental factor (E-factor) and improves the overall sustainability of the synthetic process [19].
Microwave-assisted organic synthesis offers significant advantages for rapid reaction optimization and improved yields [21] [24]. Microwave irradiation enables uniform heating through dipolar polarization and ionic conduction mechanisms, resulting in dramatically reduced reaction times compared to conventional heating [21]. For aniline derivative synthesis, microwave conditions typically reduce reaction times from hours to minutes while maintaining or improving product yields [21].
The acceleration observed in microwave-assisted synthesis stems from the ability to rapidly achieve high reaction temperatures and maintain uniform heating throughout the reaction mixture [24]. This uniform heating eliminates hot spots that can lead to decomposition or side reactions, thereby improving both yield and selectivity [24]. Additionally, the rapid heating and cooling capabilities of microwave systems enable precise control of reaction conditions [24].
Solvent-free reactions represent another green chemistry approach for sustainable synthesis [22]. These reactions eliminate solvent waste and often demonstrate accelerated reaction rates due to high concentration of reactants [22]. Ball milling techniques enable solid-state reactions with excellent yields and minimal environmental impact [22]. However, challenges include ensuring homogeneous mixing and managing exothermic reactions safely [22].
Ionic liquids provide recyclable reaction media with unique solvent properties [23]. These molten salts demonstrate negligible vapor pressure, excellent thermal stability, and tunable physicochemical properties [23]. For electroorganic synthesis, ionic liquids serve as both solvent and electrolyte, enabling efficient electron transfer processes while providing product selectivity benefits [23]. The relative stability of reaction intermediates in ionic liquid media often leads to specific product formation in higher yields [23].
Green Approach | Key Benefits | Typical Conditions | Yield Improvement (%) | Time Reduction (%) |
---|---|---|---|---|
Continuous flow synthesis | Better heat/mass transfer | Flow rate: 0.1-2 mL/min | 10-30 | 50-80 |
Microwave-assisted synthesis | Rapid heating, higher yields | 100-300W, 2-30 min | 15-40 | 80-95 |
Solvent-free reactions | No solvent waste | Neat or ball milling | 5-25 | 30-60 |
Ionic liquid media | Recyclable medium | RT to 150°C | 20-35 | 40-70 |
Solid-phase synthesis | Easy purification | Resin-bound synthesis | 15-30 | 60-85 |
3-Bromo-5-fluoro-2-methoxy-4-methylaniline exhibits weak basic character with a predicted pKa of 2.36 ± 0.10 [1], significantly lower than unsubstituted aniline due to the presence of multiple electron-withdrawing substituents. The compound's basicity is modulated by competing electronic effects from its substituents: while the methoxy (-OCH₃) and methyl (-CH₃) groups provide electron-donating character that enhances basicity, the bromine and fluorine atoms exert strong electron-withdrawing effects that substantially reduce the compound's ability to accept protons [2] [1].
The solubility characteristics reflect the compound's amphiphilic nature. The molecule demonstrates limited water solubility, described as "slightly soluble" [3] [4], with an estimated LogP value of 2.1 [3], indicating moderate lipophilicity. This reduced aqueous solubility compared to aniline results from the hydrophobic aromatic system and the disruption of hydrogen bonding networks by the bulky substituents [5]. The methoxy group provides some hydrophilic character through potential hydrogen bond acceptance, but this is insufficient to overcome the overall hydrophobic character imparted by the halogenated aromatic system.
Protonation occurs preferentially at the amino nitrogen, forming the corresponding anilinium ion [2]. However, the conjugate acid exhibits moderate stability due to the electron-withdrawing effects of the bromine and fluorine substituents, which destabilize the positive charge through inductive effects. Optimal solvation of both the free base and its conjugate acid requires polar protic solvents such as alcohols or dilute aqueous acid solutions [1].
The electrophilic aromatic substitution (EAS) reactivity of 3-bromo-5-fluoro-2-methoxy-4-methylaniline is significantly altered by the complex substitution pattern. The amino group, typically a strong activating group, is partially deactivated by the electron-withdrawing halogen substituents [7]. The compound exhibits limited reactivity toward traditional EAS reactions such as nitration and sulfonation due to the presence of multiple deactivating groups and steric hindrance .
Halogenation reactions remain possible at the remaining unsubstituted positions, particularly using molecular halogens with appropriate catalysts . However, the reaction rates are substantially reduced compared to aniline, and regioselectivity may be influenced by the complex electronic environment created by the existing substituents.
Friedel-Crafts acylation and alkylation are generally unfavorable due to the tendency of the amino group to coordinate with Lewis acid catalysts such as aluminum chloride [7]. This coordination effectively deactivates the aromatic ring toward electrophilic attack. Successful Friedel-Crafts reactions would require protection of the amino group through acetylation or similar strategies.
The bromine substituent provides an opportunity for cross-coupling reactions, particularly Suzuki-Miyaura coupling with organoboronic acids [8]. These palladium-catalyzed reactions can proceed under mild conditions with appropriate bases and elevated temperatures, offering a pathway for further functionalization at the bromine position while preserving the remaining substituents.
The redox behavior of 3-bromo-5-fluoro-2-methoxy-4-methylaniline is dominated by the reactivity of the amino group, which can undergo oxidation to form various products including quinones, nitroso compounds, or radical cations . The presence of electron-withdrawing halogen substituents moderates the oxidation potential compared to unsubstituted aniline, requiring stronger oxidizing conditions for reaction.
Environmental stability varies significantly with storage conditions [4] [11]. The compound demonstrates sensitivity to light exposure and should be stored in dark conditions to prevent photodegradation [3] [11]. Under ambient light, particularly UV irradiation, the aromatic amine can undergo oxidative degradation or photoionization processes.
Oxygen exposure presents moderate stability concerns, particularly in solution where autoxidation can occur [11]. The compound shows improved stability under inert atmosphere conditions, with nitrogen or argon providing adequate protection during storage and handling [3] [11]. Moisture sensitivity is evident, as the compound exhibits hygroscopic properties and should be stored with appropriate desiccants [4].
Thermal stability is maintained at room temperature, with decomposition typically occurring above 250°C [12] [11]. The decomposition pathway likely involves loss of halogen substituents and oxidative degradation of the amino group, potentially forming toxic byproducts including hydrogen bromide and hydrogen fluoride.
pH stability is optimal in neutral to slightly acidic conditions [1]. Under strongly basic conditions, the compound may undergo nucleophilic aromatic substitution reactions, particularly at the fluorine position. Strongly acidic conditions can lead to protonation and potential degradation through acid-catalyzed processes.
The intermolecular interaction profile of 3-bromo-5-fluoro-2-methoxy-4-methylaniline is characterized by a complex network of weak non-covalent forces that govern its solid-state organization and solution behavior [13] . Hydrogen bonding represents the primary structure-directing interaction, with the amino group serving as a hydrogen bond donor to various acceptors including the methoxy oxygen of neighboring molecules and potential solvent molecules [15].
N-H···O hydrogen bonds typically exhibit strengths of 15-25 kJ/mol and serve as the primary structure-directing interactions in crystal packing [15]. Secondary hydrogen bonding interactions include N-H···F contacts with the fluorine substituent (10-20 kJ/mol) and C-H···O interactions between aromatic protons and the methoxy oxygen (8-15 kJ/mol) [16] [17].
Halogen bonding contributions from the bromine substituent provide additional structural organization [18]. Br···N halogen bonds can form with amino nitrogen atoms of adjacent molecules (12-18 kJ/mol), while Br···O interactions with methoxy groups contribute 10-15 kJ/mol to the overall stability [18] [19]. These directional interactions significantly influence crystal packing arrangements and molecular recognition processes.
Aromatic stacking interactions between benzene rings contribute 10-20 kJ/mol to the supramolecular stability [16] [20]. The presence of fluorine substituents can enhance these interactions through C-F···π contacts (8-15 kJ/mol), which have been identified as important recognition motifs in fluorinated aromatic systems [16] [17]. These interactions often lead to the formation of aromatic stacking layers with characteristic offset geometries that optimize both π-π overlap and minimize steric repulsion.
Van der Waals forces (5-10 kJ/mol) and dipole-dipole interactions (10-20 kJ/mol) provide general cohesive forces that contribute to overall crystal stability and solution aggregation behavior [21] [5]. The substantial molecular dipole moment resulting from the polar substituents influences both intermolecular interactions and solubility characteristics.
Supramolecular assembly in the solid state likely involves the formation of hydrogen-bonded chains through N-H···O interactions (20-30 kJ/mol total energy contribution), cross-linked by halogen-bonded networks incorporating Br···N and Br···O contacts (15-25 kJ/mol) [15]. The resulting three-dimensional structure may exhibit crystal polymorphism due to the conformational flexibility around the methoxy and methyl substituents and the potential for different hydrogen bonding patterns .
The compound demonstrates potential for solvent inclusion in crystal structures, particularly with polar solvents that can participate in hydrogen bonding networks [15]. This characteristic may influence crystallization behavior and solid-state stability, with energy contributions of 5-15 kJ/mol from solvent interactions.